3-Phenyl-2-azaspiro[3.4]octan-1-one
Description
Significance of Spirocyclic Systems in Chemical Biology and Organic Synthesis
Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest in chemical biology and organic synthesis. researchgate.net This unique structural arrangement imparts a high degree of rigidity and a defined three-dimensional geometry, which can be highly advantageous in drug design. researchgate.netacs.org The constrained conformation of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. researchgate.netontosight.ai In organic synthesis, the construction of the spiro carbon center presents a formidable challenge, driving the development of innovative synthetic methodologies. utrgv.edu The incorporation of spirocyclic scaffolds can also improve physicochemical properties such as solubility and metabolic stability compared to their planar counterparts. acs.orgCurrent time information in Bangalore, IN. Consequently, these systems are found in numerous natural products and have been explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and antiviral agents. acs.orgontosight.airsc.org
Overview of Azaspiro[3.4]octanone Architecture
The azaspiro[3.4]octanone architecture represents a specific class of spirocyclic compounds where a four-membered nitrogen-containing ring (azetidine) is fused to a five-membered ring (cyclopentane) through a spiro carbon. The "-one" suffix indicates the presence of a carbonyl group, and in the case of 2-azaspiro[3.4]octan-1-one, this carbonyl is part of the azetidine (B1206935) ring, forming a β-lactam. The parent compound, 2-azaspiro[3.4]octane, is a foundational structure for which various synthetic routes have been developed. researchgate.netrsc.org
The specific compound of interest, 3-Phenyl-2-azaspiro[3.4]octan-1-one , features a phenyl group attached to the carbon atom adjacent to the nitrogen in the β-lactam ring. This substitution significantly influences the molecule's stereochemistry and potential biological interactions. The synthesis of such structures often involves the Staudinger ketene-imine cycloaddition, a powerful reaction for forming β-lactam rings. utrgv.edumdpi.com In this context, the imine would be derived from cyclopentanone (B42830), and the ketene (B1206846) would be generated from a phenylacetic acid derivative.
Research Trajectory and Rationale for Investigating this compound
While specific research literature on this compound is not extensively documented, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and β-lactam research. The β-lactam ring is a cornerstone of antibiotic chemistry, but its utility has expanded to other therapeutic areas, including cholesterol absorption inhibition and anticancer applications. utrgv.edu
The investigation into spiro-β-lactams like the titular compound is driven by several key factors:
Structural Novelty and 3D-Pharmacophores: The spiro fusion of a cyclopentane (B165970) ring to the β-lactam core creates a rigid, three-dimensional structure that is distinct from traditional, more flexible molecules. This allows for the exploration of new regions of chemical space and the design of unique pharmacophores. mdpi.com
Modulation of Biological Activity: The phenyl group at the C3 position is a common feature in many biologically active compounds. Its presence can facilitate crucial interactions with biological targets, such as π-π stacking or hydrophobic interactions. The synthesis of analogs with different substituents on the phenyl ring is a standard strategy in medicinal chemistry to probe structure-activity relationships (SAR).
Potential as a Privileged Scaffold: Spiro-β-lactams are considered "medicinally privileged" scaffolds, meaning they are molecular frameworks capable of binding to multiple, diverse biological targets. utrgv.edu The combination of the reactive β-lactam ring and the rigid spirocyclic system makes them attractive candidates for screening against a wide array of enzymes and receptors. For example, related spiro-β-lactam structures have been investigated for their activity against various cancer cell lines and bacteria. mdpi.commdpi.com
The research trajectory for a compound like this compound would typically involve its synthesis, stereochemical characterization, and subsequent evaluation in a battery of biological assays to identify any potential therapeutic utility.
Historical Context of β-Lactam Chemistry and Spiro-β-Lactam Development
The history of β-lactam chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. utrgv.edu For decades, research focused primarily on penicillin and cephalosporin (B10832234) antibiotics. healthinformaticsjournal.com The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 through the cycloaddition of a ketene and an imine, a reaction that now bears his name and remains a fundamental method for β-lactam synthesis. healthinformaticsjournal.com
The development of spiro-β-lactams is a more recent advancement, driven by the ongoing need for new therapeutic agents with novel mechanisms of action to overcome challenges like antibiotic resistance. mdpi.com Chemists began to explore the fusion of the classic β-lactam ring with other cyclic structures to create more complex and rigid molecules. researchgate.net The Staudinger ketene-imine cycloaddition has proven to be a versatile tool for this purpose, allowing for the synthesis of a wide variety of spiro-β-lactams by changing the cyclic ketone or imine precursor. mdpi.comuc.pt These efforts have produced spiro-β-lactams fused to various ring systems, including other heterocycles and carbocycles, leading to a diverse library of compounds for biological screening. researchgate.net
Fundamental Conformational Characteristics and Rigidity of Spirocyclic Lactams
A defining feature of spirocyclic lactams is their inherent structural rigidity. researchgate.net Unlike more flexible acyclic or monocyclic molecules, the spiro linkage severely restricts conformational freedom. ontosight.ai This rigidity has several important consequences:
Well-Defined Conformations: Spirocycles exist in a limited number of well-defined, low-energy conformations. This is advantageous for computational studies, such as molecular docking, as it simplifies the prediction of binding modes to protein targets. acs.org
Reduced Entropy of Binding: When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. Because rigid spirocyclic molecules have less conformational freedom to begin with, the entropic penalty for binding is lower, which can contribute to stronger binding affinities. researchgate.netontosight.ai
Precise Spatial Arrangement of Functional Groups: The rigid framework holds appended functional groups in specific and predictable three-dimensional orientations. This allows for the precise design of molecules where functional groups are positioned optimally to interact with a biological target.
The β-lactam ring itself is strained due to the geometric constraints of the four-membered ring, which deviates from ideal bond angles. healthinformaticsjournal.com This ring strain is a key factor in the chemical reactivity of β-lactams, particularly their susceptibility to hydrolysis, which is fundamental to the mechanism of action of penicillin-type antibiotics. healthinformaticsjournal.com The fusion of a spirocyclic system can further influence this ring strain and, consequently, the reactivity and biological activity of the molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-azaspiro[3.4]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-13(8-4-5-9-13)11(14-12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGEDZPDLIKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1876227-20-1 | |
| Record name | 3-phenyl-2-azaspiro[3.4]octan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving 3 Phenyl 2 Azaspiro 3.4 Octan 1 One Precursors and Analogs
Elucidation of Ketene-Imine Cycloaddition Mechanism and Stereochemical Outcomes
The Staudinger ketene-imine cycloaddition is a primary method for synthesizing the β-lactam ring, the core of 3-Phenyl-2-azaspiro[3.4]octan-1-one. uc.ptwikipedia.org This reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. acs.orgnih.gov The mechanism is generally accepted to be a two-step process. The first step involves a nucleophilic attack by the imine's nitrogen atom on the ketene's central carbon, forming a zwitterionic intermediate. acs.orgnih.govrsc.org The second step is a conrotatory electrocyclic ring closure of this intermediate to yield the final β-lactam product. acs.orgresearchgate.netsemanticscholar.org
The stereochemical outcome of the Staudinger reaction is complex and can be influenced by several factors, making it challenging to predict. wikipedia.org The relative stereochemistry (cis vs. trans) of the substituents on the β-lactam ring is often determined by the geometry of the starting imine and the nature of the substituents on both the ketene and the imine. wikipedia.orgnih.gov
Key Factors Influencing Stereochemistry:
Imine Geometry: Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines lead to trans-β-lactams. wikipedia.orgacs.org However, isomerization of the imine or the zwitterionic intermediate can lead to the formation of the trans product even from an (E)-imine. nih.gov
Substituent Effects:
Ketene Substituents: Ketenes with electron-donating groups often favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene tend to produce trans-β-lactams. wikipedia.orgorganic-chemistry.org
Imine Substituents: Electron-withdrawing groups on the imine can accelerate the ring closure, favoring the cis product, while electron-donating groups can slow it down, leading to the trans product. organic-chemistry.orgnih.gov
Reaction Conditions: Solvent polarity and temperature can also affect the diastereoselectivity of the reaction. researchgate.netacs.org For instance, polar solvents can favor the formation of trans-β-lactams. researchgate.net
The formation of spirocyclic β-lactams, such as those derived from cyclic ketenes, introduces additional complexity. The ring size of the cyclic ketene precursor can dictate the course of the reaction, influencing whether a spiro-β-lactam or an amide is formed. scispace.com In the synthesis of spirooxindolo-β-lactams, the Z/E ratio of the starting Schiff base significantly impacts the formation of diastereomers. acs.org
Table 1: Factors Influencing Stereochemical Outcome in Staudinger Cycloaddition
| Factor | Influence on Stereochemistry | Citation |
| Imine Geometry | (E)-imines generally yield cis-β-lactams; (Z)-imines generally yield trans-β-lactams. | wikipedia.orgacs.org |
| Ketene Substituents | Electron-donating groups favor cis products; electron-withdrawing groups favor trans products. | wikipedia.orgorganic-chemistry.org |
| Imine Substituents | Electron-withdrawing groups favor cis products; electron-donating groups favor trans products. | organic-chemistry.orgnih.gov |
| Solvent Polarity | Polar solvents can favor the formation of trans-β-lactams. | researchgate.net |
| Temperature | Can influence the ratio of diastereomers. | acs.org |
Understanding Intramolecular Cyclization Pathways and Driving Forces
Intramolecular cyclization represents another critical strategy for synthesizing spirocyclic β-lactams. These pathways often involve the formation of the spirocyclic system in a key bond-forming step. One such approach involves the intramolecular aza-Wacker-type cyclization. nih.gov This palladium-catalyzed reaction of vinyl cyclopropanecarboxamides can produce highly substituted aza[3.1.0]bicycles through the formation of a new C-N bond. nih.gov The mechanism proceeds via nucleopalladation of the olefin, generating a key palladium intermediate that drives the cyclization. nih.gov
Another method involves the base-promoted cyclization of N-alkyl-N-chloroacetyl amino acid derivatives. nih.gov The stereoselectivity in these reactions can be high and is often influenced by a "memory of chirality" from the starting amino acid, where hindered rotation around a C-N bond directs the stereochemical outcome. nih.gov
The synthesis of 1-substituted 2-azaspiro[3.4]octanes has been achieved through a three-step sequence starting from chiral N-tert-butanesulfinyl aldimines and ethyl cyclobutanecarboxylate (B8599542). beilstein-journals.org This process involves the diastereoselective addition of the ester anion, reduction, and subsequent intramolecular nucleophilic substitution to form the spirocyclic azetidine (B1206935) ring. beilstein-journals.org
Iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with 3-methylene-β-lactams provides a pathway to 5-(arylamino)-2-azaspiro[3.4]octan-1-one derivatives. acs.org This reaction is initiated by the generation of a carbon radical from the cyclopropylamine (B47189) under mild conditions. acs.org
The driving force for these cyclizations often involves the formation of a stable ring system and can be influenced by the electronic nature of the substituents and the specific reaction conditions employed. For instance, in the dearomatizing cyclization of isonicotinamide (B137802) with LDA, the formation of a spirocyclic β-lactam structure is driven by the subsequent acylation or alkylation of an intermediate. nih.gov
Reaction Kinetic Studies of Spiro-β-Lactam Formation
Kinetic studies provide valuable insights into the reaction mechanisms of spiro-β-lactam formation. In the context of the Staudinger reaction, the relative rates of competing pathways determine the final product distribution and stereochemistry. The stereoselectivity is often a result of the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.orgnih.gov
A kinetic analysis of the cis/trans product ratios has led to a model where:
The ring closure is an intramolecular nucleophilic addition of the enolate to the iminium moiety. nih.gov
The rate of this closure is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov
Electron-donating ketene substituents and electron-withdrawing imine substituents accelerate the ring closure, favoring the cis-β-lactam. organic-chemistry.orgnih.gov
Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the ring closure, allowing for isomerization and favoring the trans-β-lactam. organic-chemistry.orgnih.gov
Kinetic competition experiments, in conjunction with DFT calculations, have revealed that the two-step Staudinger reaction can have different rate-determining steps for the pathways leading to different diastereomers (donor-in vs. donor-out). pku.edu.cnacs.org This highlights the complexity of predicting the stereochemical outcome based on simple models alone.
Transition State Analysis in Stereoselective Syntheses
The analysis of transition states (TS) is fundamental to understanding and predicting the stereoselectivity in the synthesis of spiro-β-lactams. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of these transient species. rsc.orgpku.edu.cn
In the Staudinger reaction, the stereochemistry is often determined during the conrotatory ring-closure step of the zwitterionic intermediate. acs.org The geometry of the transition state for this step is crucial. The torquoelectronic model, which describes the inward or outward rotation of substituents during electrocyclic reactions, has been applied to predict the stereochemical outcome. pku.edu.cn Generally, "donor" substituents prefer an outward rotation in the transition state. pku.edu.cn
However, studies have shown that the torquoelectronic model is not always sufficient to predict the diastereoselectivity, especially when the rate-determining steps for the formation of different stereoisomers are not the same. pku.edu.cnacs.org In some cases, the torquoelectronically disfavored product can even be the major product. pku.edu.cn
DFT calculations have shown that for the cyclization leading to α-bromo N-alkoxy β-lactams, the transition state for the formation of the trans-product is lower in energy than that for the cis-product, which is consistent with the observed high kinetic selectivity for the trans-isomer. rsc.org This energy difference is attributed to the steric repulsion between substituents in the four-membered ring of the transition state. rsc.org
In the PPY-catalyzed Staudinger reaction, electronic analyses suggest that the charge transfer and electron-density distribution within the transition states are key factors in determining the cis/trans selectivity. nih.gov A more electron-withdrawing N-protecting group on the imine can lead to a preference for the trans-β-lactam by stabilizing the transition state for the ring-closure step. nih.gov
Computational Probing of Reaction Mechanisms
Computational chemistry, primarily through DFT calculations, has become an indispensable tool for investigating the intricate mechanisms of reactions leading to spiro-β-lactams. rsc.orgresearchgate.netsemanticscholar.org These theoretical studies provide detailed energetic and structural information about intermediates and transition states that are often difficult or impossible to obtain experimentally.
For the Staudinger reaction, computational studies have confirmed the stepwise mechanism involving a zwitterionic intermediate. nih.govresearchgate.netsemanticscholar.org They have also been used to:
Evaluate Stereoselectivity: By calculating the energies of the different transition states leading to various stereoisomers, the preferred reaction pathway and the major product can be predicted. semanticscholar.orgnih.gov For example, calculations have shown that electrostatic repulsion from a chiral auxiliary group can be the primary factor driving stereoselectivity. semanticscholar.org
Assess Solvent Effects: Using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), the influence of different solvents on the reaction mechanism and energetics can be evaluated. semanticscholar.org
Analyze Torquoselectivity: DFT calculations have been crucial in understanding the nuances of torquoelectronic effects in the Staudinger reaction, revealing that it is more complex than in other electrocyclic reactions. pku.edu.cnacs.org
Characterize Bonding Changes: Quantum topological analysis using the Electron Localization Function (ELF) has provided a detailed picture of the bond formation process during the ketene-imine cycloaddition. rsc.org This analysis shows that the reaction involves the formation of a C-N bond followed by a C-C bond formation through the coupling of two pseudoradical centers, challenging interpretations based solely on Frontier Molecular Orbital (FMO) theory. rsc.org
In the study of the Kinugasa reaction, which can also lead to β-lactams, DFT calculations have been used to re-evaluate the proposed mechanism, suggesting a pathway involving a nucleophilic addition of a ketenyl copper intermediate to an imine, followed by an intramolecular cyclization. acs.org
Table 2: Computationally Investigated Parameters in Spiro-β-Lactam Formation
| Investigated Parameter | Computational Method | Key Findings | Citations |
| Reaction Mechanism | DFT | Confirmed two-step mechanism for Staudinger reaction involving a zwitterionic intermediate. | nih.govresearchgate.netsemanticscholar.org |
| Stereoselectivity | DFT, M06-2X | Electrostatic repulsion and transition state energies are key determinants of stereochemical outcome. | semanticscholar.orgrsc.org |
| Solvent Effects | DFT with IEF-PCM | Solvent polarity can influence transition state energies and product ratios. | semanticscholar.org |
| Torquoselectivity | DFT | Torquoelectronic model is not always predictive due to varying rate-determining steps. | pku.edu.cnacs.org |
| Bonding Analysis | ELF Quantum Topological Analysis | Characterized the C-N and C-C bond formation as a stepwise process involving pseudoradical centers. | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Application of X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis
Single-crystal X-ray crystallography stands as the unequivocal method for the determination of the solid-state structure of 3-Phenyl-2-azaspiro[3.4]octan-1-one. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the direct visualization of the molecular structure. Its primary application in the study of this compound is the unambiguous assignment of the absolute stereochemistry at the chiral spirocyclic carbon center. beilstein-journals.orgacs.org The synthesis of related chiral azaspiro compounds has frequently relied on X-ray diffraction to confirm the configuration of newly formed stereocenters. beilstein-journals.orgacs.org
The successful application of this method is contingent upon the cultivation of a single crystal of sufficient quality. Once a suitable crystal is obtained and diffracted, the resulting electron density map confirms the molecular constitution and configuration. For chiral molecules crystallizing in non-centrosymmetric space groups, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration (R or S). researchgate.net
Beyond stereochemistry, X-ray analysis provides critical insights into the compound's preferred solid-state conformation. For the 2-azaspiro[3.4]octan-1-one core, this includes the precise bond angles, bond lengths, and torsional angles. The analysis reveals the puckering of both the four-membered β-lactam ring and the five-membered cyclopentane (B165970) ring. In analogous azaspiro systems, the larger ring often adopts a chair or envelope conformation, while the smaller lactam ring is typically nearly planar but can exhibit a slight envelope flap. researchgate.netethz.ch These conformational details are crucial for understanding the molecule's shape and how it may interact with biological targets. nih.gov
Table 1: Representative Crystallographic Data for an Azaspiro[3.4]octane Derivative This table presents typical data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅NO |
| Formula Weight | 201.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.531(2) |
| b (Å) | 8.784(1) |
| c (Å) | 12.115(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1079.8(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.238 |
| Flack Parameter | 0.02(5) |
In-depth NMR Spectroscopic Analysis (2D NMR, NOESY) for Complex Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of protons and carbons, a full assignment requires two-dimensional (2D) techniques. mdpi.com
A suite of 2D NMR experiments is used for a complete structural assignment:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is used to map out the spin systems within the cyclopentane ring and establish the connectivity between protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for piecing together the molecular skeleton, for instance, by connecting the phenyl ring protons to the C3 carbon of the lactam or linking protons on the cyclopentane ring to the spiro-carbon (C4). mdpi.com
For determining the relative stereochemistry in solution, the NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is paramount. ed.ac.uk This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a key analysis would involve observing NOE correlations between the protons of the phenyl group at C3 and specific protons on the cyclopentane ring. The presence or absence of such correlations would define the spatial orientation of the phenyl group relative to the cyclopentane ring, confirming the cis or trans relationship of substituents across the spirocyclic system. ed.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are representative chemical shifts (δ) in ppm relative to TMS, based on analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (C=O) | - | ~172.0 |
| C3 | ~4.8 | ~65.0 |
| C4 (Spiro) | - | ~70.0 |
| C5-C8 (CH₂) | ~1.8 - 2.5 | ~25.0 - 40.0 |
| N-H | ~7.5 (broad) | - |
| Phenyl C-H (ortho) | ~7.4 | ~127.0 |
| Phenyl C-H (meta) | ~7.3 | ~129.0 |
| Phenyl C-H (para) | ~7.2 | ~128.0 |
| Phenyl C (ipso) | - | ~135.0 |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a newly synthesized compound. acs.orgmdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the experimental determination of the molecular formula. scholaris.ca For this compound (C₁₃H₁₅NO), the experimentally observed monoisotopic mass would be compared to the calculated exact mass to validate the formula and confirm the compound's identity. rsc.org
Beyond molecular formula validation, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. aip.org The fragmentation of the this compound molecular ion is predictable based on the established behavior of amides, phenyl groups, and strained ring systems. libretexts.org
Key expected fragmentation pathways include:
α-Cleavage: Scission of bonds adjacent to the carbonyl group or the nitrogen atom. A characteristic loss of the carbonyl group as carbon monoxide (CO, 28 Da) is common for lactams.
Cyclopentane Ring Fragmentation: The cyclopentane ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or larger neutral fragments. aip.org
Phenyl Group Fragments: The presence of the phenyl group would give rise to characteristic ions such as the phenyl cation (C₆H₅⁺, m/z 77) or the tropylium (B1234903) ion (C₇H₇⁺, m/z 91).
McLafferty Rearrangement: If applicable, this rearrangement can occur in primary amides, though it is less common in cyclic systems like this. libretexts.org
Table 3: Predicted HRMS Data and Key Fragments for this compound
| Species | Formula | Calculated m/z | Observed m/z (Hypothetical) | Description |
| [M+H]⁺ | [C₁₃H₁₆NO]⁺ | 202.1226 | 202.1224 | Protonated Molecular Ion (ESI) |
| [M]⁺˙ | [C₁₃H₁₅NO]⁺˙ | 201.1154 | 201.1151 | Molecular Ion (EI) |
| [M-CO]⁺˙ | [C₁₂H₁₅N]⁺˙ | 173.1204 | 173.1201 | Loss of Carbon Monoxide |
| [M-C₂H₄]⁺˙ | [C₁₁H₁₁NO]⁺˙ | 173.0841 | 173.0839 | Loss of Ethylene from cyclopentane |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | 91.0541 | Tropylium Ion |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | 77.0385 | Phenyl Cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com For this compound, the IR spectrum provides a rapid and effective means of confirming key structural features. scholaris.ca
The most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to the ring strain, this band appears at a relatively high frequency, typically in the range of 1720-1760 cm⁻¹. scholaris.ca Other key absorptions include:
N-H Stretch: A moderate, sharp band around 3200-3400 cm⁻¹ corresponding to the stretching of the amide N-H bond. libretexts.org
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), arising from the CH₂ groups of the cyclopentane ring. libretexts.org
Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring. libretexts.org
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. Therefore, the symmetric stretching vibrations of the aromatic ring and the C-C bonds of the spirocyclic skeleton would be particularly well-defined, offering additional conformational insights.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| β-Lactam Carbonyl (C=O) | Stretch | 1720 - 1760 | Strong |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium |
| N-H | Bend | 1500 - 1550 | Medium |
Computational Chemistry and Theoretical Studies of 3 Phenyl 2 Azaspiro 3.4 Octan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and geometry of molecules. kpfu.rursc.org By approximating the electron density, DFT calculations can accurately predict molecular properties, offering a balance between computational cost and accuracy. For 3-Phenyl-2-azaspiro[3.4]octan-1-one, DFT studies, likely employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining optimized bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations provide a static, gas-phase picture of the molecule's most stable conformation.
HOMO-LUMO Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be centered around the carbonyl group of the lactam ring. This distribution would suggest that the phenyl ring is susceptible to electrophilic attack, and the carbonyl carbon is a potential site for nucleophilic attack. researchgate.net
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 1.2 | -ELUMO |
| Global Hardness (η) | 2.65 | (I-A)/2 |
| Global Softness (S) | 0.19 | 1/(2η) |
| Electronegativity (χ) | 3.85 | (I+A)/2 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edufaccts.de This analysis can reveal important details about bonding interactions, charge distribution, and hyperconjugative effects within the molecule. icm.edu.pl For this compound, NBO analysis would quantify the delocalization of electron density from the phenyl ring to the lactam moiety and identify key stabilizing interactions. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can highlight the energetic significance of these delocalizations. icm.edu.pl For instance, interactions between the π-orbitals of the phenyl ring and the σ* anti-bonding orbitals of the spirocyclic system could be quantified.
Conformational Analysis and Molecular Dynamics Simulations of Spiro Systems
The spirocyclic nature of this compound introduces significant conformational rigidity. However, subtle puckering of the cyclopentane (B165970) ring and potential flexibility of the four-membered lactam ring can still lead to different conformers. Conformational analysis, using methods like systematic grid scans or more sophisticated algorithms, can identify the low-energy conformations of the molecule. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time at a given temperature. MD simulations can explore the conformational landscape, revealing the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in solution and interact with other molecules.
Prediction of Spectroscopic Parameters (NMR, IR) for Structural Confirmation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra for structural verification. researchgate.netresearchgate.net
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted values, when compared to experimental data, can help in the unambiguous assignment of signals in the NMR spectra.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical infrared (IR) spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the lactam, the N-H stretch (if present and not substituted), C-N stretching, and various vibrations associated with the phenyl and spiro-alkane frameworks. researchgate.net Comparing the predicted and experimental IR spectra can confirm the presence of key functional groups and provide further evidence for the proposed structure.
Table 2: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | δ 7.2-7.4 (m, 5H, Ar-H), 3.5 (t, 2H, -CH₂-N), 2.0-2.2 (m, 6H, cyclopentyl-H) | To be determined |
| ¹³C NMR (ppm) | δ 175 (C=O), 140 (Ar-C), 128-129 (Ar-CH), 50 (-CH₂-N), 30-40 (cyclopentyl-C) | To be determined |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar functional groups.
Theoretical Studies of Spirocenter Steric Hindrance and Strain
The spirocenter, the quaternary carbon atom shared by the two rings, is a defining feature of this compound. This spiro-fusion introduces a significant degree of steric hindrance and ring strain. Theoretical calculations can quantify this strain energy by comparing the energy of the spirocycle to that of appropriate acyclic reference compounds. The steric hindrance around the spirocenter can be visualized and quantified using molecular modeling software, which can calculate steric energy maps and identify regions of high steric congestion. This information is crucial for understanding the reactivity of the molecule, as the steric bulk around the spirocenter can influence the accessibility of adjacent reactive sites.
Quantum Chemical Studies of Reaction Energetics and Thermodynamic Parameters for Synthesis Pathways
Quantum chemical calculations can provide valuable insights into the feasibility and mechanism of synthetic routes leading to this compound. researchgate.net By calculating the energies of reactants, transition states, and products for each step in a proposed synthesis, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are key indicators of reaction kinetics and thermodynamics. For example, theoretical studies could be used to compare the energetics of different cyclization strategies for forming the spirocyclic core. Thermodynamic parameters such as Gibbs free energy changes can also be calculated to predict the spontaneity of a reaction under specific conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-phenyl-2-azaspiro[3.4]octane |
| 1-phenyl-2-azaspiro[3.5]nonane |
| 2-azaspiro[3.3]heptanes |
| 2,6-diazaspiro[3.3]heptanes |
| 1-Boc-azetidine-3-carboxylate |
| 2,5-disubstituted pyrrolidines |
| 1,3-disubstituted isoindolines |
| 2-aryl-propan-1,3-diols |
| oxetan-3-one |
| 3-iodooxetane |
| 1-Oxa-6-azaspiro[3.3]heptan-3-one |
| azaspiro[3.3]heptanes |
| 2-methyl substrate 2l |
| 2-phenylpyridine |
| 4-(1-hydroxycyclobutyl)pyridine |
| dihydropyridine spirocycles |
| piperidine spirocycles |
| 2-azaspiro[3.4]octane |
| 5-(Fluoromethyl)-2-oxa-7-azaspiro[3.4]octane |
| This compound |
| 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6 – oxa-2-azaspiro[3.4]octan-1-one |
| 1',1'''- bis(3-bromo-4-(dimethylamino)phenyl)-4,4'''',5,5''''-tetrahydro-2H,2''''H-tetraspiro[furan-3,2'-azetidine-4',1''- acenaphthylene-2'',2'''-azetidine-3''',3''''-furan]-3',4'''-dione |
| 1-azanapthalene-8-ol |
| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione |
| 2-Methoxy-6-[(3-(p-methylbenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethin]-phenyl Benzoate |
| 1-phenyl-2-nitropropene |
| 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one |
Biological Activity and Mechanistic Pharmacology of 3 Phenyl 2 Azaspiro 3.4 Octan 1 One Scaffolds
In vitro Antimicrobial Activity and Resistance Mechanisms
Derivatives of the 2-azaspiro[3.4]octan-1-one scaffold have demonstrated notable antimicrobial properties.
Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
Research has shown that certain 2-azaspiro[3.4]octan-1-one derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one has been studied for its efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). iau.irjchr.orgresearchgate.net The results indicated that this compound, at different concentrations, exhibited varied biological activity against these bacteria. jchr.org
Another study on spiro β-lactam derivatives of 5-methyl-indole-2,3-dione also demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, among other pathogens. researchgate.net Similarly, 3-(4-chlorophenyl)-2-[4-(diethylamino)phenyl]-5,8-dithia-2-azaspiro[3.4]octan-1-one was synthesized and screened for its antibacterial activity against S. aureus and E. coli, showing significant biological activity.
Inhibition of β-Lactamases and Other Bacterial Targets
The β-lactam ring is a core component of many antibiotics, and its effectiveness can be compromised by bacterial resistance mechanisms, such as the production of β-lactamase enzymes. researchgate.net Some β-lactam compounds act as inhibitors of these enzymes, restoring the efficacy of antibiotics. nih.govnih.gov While direct evidence for 3-phenyl-2-azaspiro[3.4]octan-1-one as a β-lactamase inhibitor is limited in the provided results, the broader class of β-lactam compounds, to which this scaffold belongs, is known for this activity. nih.govnih.gov For example, CP-45,899, a penicillanic acid sulfone, is an effective inhibitor of β-lactamases from Staphylococcus aureus and certain Gram-negative bacteria. nih.gov The inhibitory action of these compounds is often competitive and can be time-dependent. nih.govnih.gov
Anticancer Activity in Cellular Models and in vivo Animal Studies
The this compound scaffold and its derivatives have emerged as promising candidates in the development of novel anticancer agents. researchgate.net
Mechanisms of Action (e.g., mitochondrial apoptosis, PI3K/Akt/mTOR pathway inhibition, topoisomerase I and II inhibition)
The anticancer effects of these compounds are attributed to several mechanisms of action.
Mitochondrial Apoptosis: Some spiro-fused compounds have been shown to induce a significant increase in the number of cells with decreased mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.net Novel colchicine (B1669291) analogues containing a spiro β-lactam structure have also been found to target mitochondrial permeability transition pores, leading to ROS-mediated apoptosis in cancerous lymphocytes. brieflands.com
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. google.comnih.govacs.org Inhibition of this pathway is a major strategy in cancer drug discovery. google.com While direct inhibition by this compound is not explicitly detailed, the broader family of azaspiro compounds are being investigated as inhibitors of key components in this pathway. ambeed.comgoogle.com
Topoisomerase I and II Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. acs.org Some 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), overcoming the compensatory effects that can lead to drug resistance. acs.org These dual inhibitors have shown potential in treating small cell lung cancer (SCLC). acs.org Acridone derivatives have also demonstrated antiproliferative activities with a suggested mechanism of Topo IIα inhibition. nih.gov
Effects on Cell Proliferation, Invasion, and Migration (in vitro)
In vitro studies have demonstrated the potent effects of 2-azaspiro[3.4]octan-1-one derivatives on cancer cell behavior. For instance, compounds 3g and 3x , which are dual inhibitors of Topo I and II, effectively prevent the proliferation, invasion, and migration of small cell lung cancer cells. acs.org Similarly, spiro-fused compounds have been observed to cause the disappearance of stress fibers and a decrease in filopodia-like deformations in cancer cells, suggesting a reduction in cell motility. researchgate.net Furthermore, a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer. mdpi.com
Anti-Parasitic Activity and Target Identification
The versatility of the 2-azaspiro[3.4]octane scaffold extends to anti-parasitic applications, particularly in the fight against malaria. A novel diazaspiro[3.4]octane series was identified through high-throughput screening against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net These compounds displayed activity against multiple stages of the parasite's lifecycle. researchgate.net
Structure-activity relationship studies led to the identification of compounds with low nanomolar activity against the asexual blood stage and strong gametocyte-sterilizing properties, which is crucial for blocking malaria transmission. researchgate.net Mechanistic studies, including resistance selection and whole-genome sequencing, have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance for some of these analogues. researchgate.net Other studies have identified the inhibition of hemozoin formation as a potential mode of action for some antiplasmodial compounds. nih.gov
| Compound/Scaffold | Target Organism/Cell Line | Observed Activity | Potential Mechanism of Action |
| 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one | Staphylococcus aureus, Escherichia coli | Antibacterial activity iau.irjchr.orgresearchgate.net | Not specified |
| Spiro β-lactam of 5-methyl-indole-2,3-dione | Staphylococcus aureus, Escherichia coli | Antibacterial activity researchgate.net | Not specified |
| 3-(4-chlorophenyl)-2-[4-(diethylamino)phenyl]-5,8-dithia-2-azaspiro[3.4]octan-1-one | S. aureus, E. coli | Significant biological activity | Not specified |
| 3-Arylisoquinoline derivatives (dual Topo I/II inhibitors) | Small Cell Lung Cancer (SCLC) cells | Prevents proliferation, invasion, and migration acs.org | Dual inhibition of Topoisomerase I and II acs.org |
| Spiro-fused compounds | Tumor cell lines | Increased mitochondrial membrane potential decrease, reduced cell motility researchgate.net | Induction of mitochondrial apoptosis researchgate.net |
| Novel colchicine analogues (spiro β-lactam) | Cancerous lymphocytes | ROS-mediated apoptosis brieflands.com | Targeting mitochondrial permeability transition pores brieflands.com |
| Diazaspiro[3.4]octane series | Plasmodium falciparum | Low nanomolar asexual blood-stage activity, gametocyte sterilization researchgate.net | Implication of the P. falciparum cyclic amine resistance locus researchgate.net |
| 2,4-disubstituted imidazopyridines | Plasmodium falciparum | Asexual blood stage activity | Inhibition of hemozoin formation nih.gov |
Antiplasmodial Activity against Plasmodium falciparum (in vitro and animal models)
The spirocyclic scaffold of 2-azaspiro[3.4]octan-1-one and its derivatives, particularly diazaspiro[3.4]octanes, have been identified as a promising chemical series with significant antiplasmodial properties. A high-throughput screening of a compound library against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series that demonstrates activity against multiple stages of the parasite's lifecycle. researchgate.netnih.govmmv.org This discovery established the scaffold as an attractive starting point for medicinal chemistry optimization programs. nih.gov
Subsequent structure-activity relationship (SAR) studies have led to the development of analogues with potent, low nanomolar activity against the asexual blood stages of the parasite. researchgate.netnih.gov Research has shown that certain compounds in this series exhibit IC₅₀ values below 50 nM. researchgate.netnih.gov Beyond their effect on the asexual stages responsible for clinical symptoms, these compounds also show strong gametocyte sterilizing properties. researchgate.netnih.gov This dual activity translates into transmission-blocking potential, a critical component for malaria eradication efforts, which has been confirmed in the standard membrane feeding assay (SMFA). researchgate.netnih.gov The activity has been observed against both drug-sensitive (NF54) and multidrug-resistant (K1, Dd2) strains of P. falciparum. nih.govbiorxiv.org
While extensive data from animal models for the specific this compound compound is not detailed in the reviewed literature, related spirocyclic antimalarial compounds have been advanced to in vivo efficacy studies in mouse models, demonstrating the potential of this class of molecules. nih.govacs.org
In Vitro Antiplasmodial Activity of Azaspiro[3.4]octane Scaffolds
This table summarizes the in vitro activity of representative compounds against different strains and life-cycle stages of P. falciparum.
| Compound Series | P. falciparum Strain | Activity Metric (IC₅₀) | Life Cycle Stage | Source |
|---|---|---|---|---|
| Diazaspiro[3.4]octane | NF54 (drug-sensitive) | <50 nM | Asexual Blood Stage | researchgate.netnih.gov |
| Diazaspiro[3.4]octane | Dd2 (drug-resistant) | <2 µM | Asexual Blood Stage | researchgate.net |
| Diazaspiro[3.4]octane | - | Potent Activity | Gametocyte Sterilization | researchgate.netnih.gov |
| Spirocyclopentenyl-β-lactams | - | Promising Activity | Hepatic and Blood Stages | researchgate.net |
Identification of Parasite-Specific Molecular Targets (e.g., P. falciparum cyclic amine resistance locus)
Mechanistic studies have been crucial in elucidating the mode of action for the diazaspiro[3.4]octane series. Through resistance selection experiments with an analogue from this class, followed by whole-genome sequencing, researchers have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mechanism of resistance. researchgate.netnih.govresearchgate.net PfCARL has been associated with the mode of action of other antimalarial compounds containing cyclic amine motifs. acs.org This finding suggests that compounds based on the azaspiro[3.4]octane scaffold may exert their antiplasmodial effect by interacting with this specific parasite locus or a related pathway. The identification of PfCARL as a potential molecular target provides a valuable foundation for understanding how these compounds function and for designing new agents that can overcome resistance. researchgate.net
Antiviral Activity and Target Profiling
Anti-HIV Activity (in vitro)
The β-lactam ring, which is the core structural feature of 2-azaspiro[3.4]octan-1-one, is present in various molecules that have been investigated for a range of biological activities, including antiviral effects. researchgate.net Studies on spiro-β-lactams have revealed their potential as anti-HIV agents. Specifically, certain spirocyclopentenyl-β-lactams, which share the spirocyclic azetidin-2-one (B1220530) core, were identified as having remarkable nanomolar activity against HIV-1 in in vitro assays. researchgate.net This highlights the potential of the broader spiro-β-lactam class, including azaspiro[3.4]octan-1-one derivatives, as a scaffold for the development of novel HIV inhibitors.
In Vitro Anti-HIV Activity of Spiro-β-Lactam Scaffolds
This table presents the reported in vitro activity of spiro-β-lactam compounds against HIV-1.
| Compound Series | Virus | Activity Level | Source |
|---|---|---|---|
| Spirocyclopentenyl-β-lactams | HIV-1 | Nanomolar (nM) | researchgate.net |
| Monocyclic β-lactams | HIV | Active | researchgate.net |
Inhibition of Viral Proteinases (e.g., Poliovirus and Human Rhinovirus 3C-proteinases)
The spiro-β-lactam scaffold has been evaluated for its ability to inhibit key viral enzymes. Research has described the preparation and evaluation of spiro-β-lactams as inhibitors of poliovirus and human rhinovirus (HRV) 3C-proteinases. researchgate.netnih.gov These proteases are essential for viral replication, as they process the viral polyprotein into functional proteins, making them attractive targets for antiviral drug development. nih.gov Spiro indolinone β-lactams, a related structural class, have also been identified as inhibitors of these viral 3C-proteinases. nih.gov The ability of these spirocyclic structures to inhibit such viral enzymes suggests a potential mechanism of action for their antiviral activity and supports further investigation of this compound derivatives for this purpose.
Receptor Modulation and Enzyme Inhibition Studies
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and brain function, and its modulation is a key strategy for treating various neurological disorders. acs.org While azaspiroalkane derivatives have been investigated for activity at central nervous system targets, including muscarinic receptors, specific research data directly linking the this compound scaffold to the modulation of NMDA receptors is not extensively detailed in the currently reviewed scientific literature. google.com Further studies are required to determine if this specific chemical class interacts with NMDA receptors.
11β-HSD1 Enzyme Inhibition
Derivatives of the 2-azaspiro[3.4]octan-1-one class have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular cortisol levels, and its inhibition is a therapeutic strategy for managing metabolic syndrome. acs.org The inhibition of 11β-HSD1 is thought to be a promising approach for treating type 2 diabetes and obesity. bioorganica.org.ua While a broad range of nitrogen-containing heterocycles are under investigation, lactam-containing compounds, including those with a spirocyclic system, represent a notable class of 11β-HSD1 inhibitors. bioorganica.org.uaresearchgate.netjyu.fiuc.pt
Research has highlighted that spirocyclic β-lactams, a category that includes the 2-azaspiro[3.4]octan-1-one framework, are of growing interest in medicinal chemistry for their potential as 11β-HSD1 inhibitors due to their enhanced three-dimensionality. jyu.fi However, specific inhibitory data for this compound against 11β-HSD1 is not extensively detailed in the public domain. The focus has often been on broader classes of spirocyclic lactams. bioorganica.org.uaresearchgate.net
| Compound Class | Target | Therapeutic Area | Reference |
| Spirocyclic Lactams | 11β-HSD1 | Metabolic Syndrome, Type 2 Diabetes, Obesity | bioorganica.org.ua, researchgate.net |
Cholesterol Acyl Transferase Inhibition
The inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) is a therapeutic strategy aimed at reducing the formation of cholesterol esters, a key process in the development of atherosclerosis. Spiro-β-lactam derivatives have been identified as potential inhibitors of this enzyme. nih.govmiddlebury.edu Specifically, oxetane-spiro-β-lactam and tetrahydrofuran-spiro-β-lactam derivatives have demonstrated inhibitory activity against cholesterol acyltransferase. researchgate.net
| Compound Class | Target | Therapeutic Indication | Reference |
| Spiro-β-lactams | Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Atherosclerosis | nih.gov, middlebury.edu, researchgate.net |
| Oxetane-spiro-β-lactams | Cholesterol Acyltransferase | Not specified | researchgate.net |
| Tetrahydrofuran-spiro-β-lactams | Cholesterol Acyltransferase | Not specified | researchgate.net |
M4 Muscarinic Acetylcholine (B1216132) Receptor Agonism for 2-azaspiro[3.4]octane derivatives
Derivatives of 2-azaspiro[3.4]octane have been extensively explored as agonists for the M4 muscarinic acetylcholine receptor. google.comwipo.intgoogle.comutuvolter.fi The M4 receptor is a G-protein coupled receptor predominantly expressed in the brain and is a significant target for the treatment of various neurological and psychiatric disorders. nih.gov Activation of the M4 receptor is a promising strategy for conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease. google.com
Patents disclose a wide range of 2-azaspiro[3.4]octane derivatives with M4 receptor agonist activity. google.comwipo.intutuvolter.fi These compounds are being investigated for their potential to modulate dopamine (B1211576) signaling in the striatum, which may provide an alternative therapeutic approach for psychosis. google.com While extensive structure-activity relationship studies have been conducted on this class of compounds, leading to the identification of potent and selective M4 agonists, specific data for this compound is often embedded within large compound libraries in patent literature and not always individually characterized in public scientific papers. One study did show that the azaspiro[3.4]octane tail was a viable structural component for retaining M4 potency in a series of novel agonists. nih.gov
| Compound Series | Receptor Target | Potential Therapeutic Use | Reference |
| 2-Azaspiro[3.4]octane derivatives | M4 Muscarinic Acetylcholine Receptor | Schizophrenia, Alzheimer's Disease, Parkinson's Disease | google.com, wipo.int, nih.gov |
Role as β-Turn Mimetics and Peptide Surrogates
The rigid, three-dimensional structure of spirocyclic lactams, including the 2-azaspiro[3.4]octan-1-one framework, makes them excellent candidates for mimicking peptide secondary structures, particularly β-turns. acs.orgresearchgate.net β-Turns are crucial structural motifs in peptides and proteins, mediating interactions and biological recognition events. The development of small molecules that can mimic these turns, known as β-turn mimetics, is a significant area of research in medicinal chemistry.
Theoretical and NMR conformational analysis have shown that spiro β-lactams can adopt a stable β-turn secondary structure in solution, often stabilized by intramolecular hydrogen bonds. acs.org These scaffolds can serve as the core for the preparation of various peptidomimetics. acs.orgresearchgate.net Specifically, spirocyclic lactams have been designed to act as tetrapeptide and hexapeptide mimetics. nih.gov For instance, tetrahydro-β-carboline-based spirocyclic lactams have been synthesized to mimic the Trp-based type II' β-turn pharmacophore found in the hormone somatostatin. acs.orgnih.gov While the general class of spiro-β-lactams is well-established in this role, specific studies detailing this compound as a β-turn mimetic are not extensively documented in primary literature.
| Scaffold | Mimicked Structure | Application | Reference |
| Spiro β-lactams | β-turn | Peptidomimetics | acs.org, researchgate.net |
| Tetrahydroisoquinoline-based spirocyclic lactams | Type II' β-turn | Tetrapeptide and hexapeptide mimetics | nih.gov |
| Tetrahydro-β-carboline-based spirocyclic lactams | Type II' β-turn | Somatostatin mimetics | acs.org, nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of Substituents on 3-Phenyl-2-azaspiro[3.4]octan-1-one and Analogs
Impact of Phenyl Ring Substitutions on Biological Activity and Selectivity
The phenyl group at the 3-position of the lactam ring is a primary site for modification to modulate biological activity, selectivity, and physicochemical properties. Research on analogous scaffolds, such as inhibitors of monoacylglycerol lipase (B570770) (MAGL), demonstrates the profound impact of substituents on the benzene (B151609) ring. acs.org
In a series of MAGL inhibitors featuring a spiro-lactam core, modifications to a benzyl (B1604629) group, which interacts with the target protein, revealed clear SAR trends. For instance, increasing the lipophilicity of substituents at the 4-position of the phenyl ring led to a direct enhancement in potency. This suggests that the substituent is likely occupying a lipophilic pocket within the enzyme's active site. acs.org
Interactive Table: Effect of Phenyl Ring Substituents on MAGL Inhibitory Activity for Analogous Spiro Scaffolds acs.org
| Compound | Substituent (R) | MAGL IC₅₀ (nM) |
|---|---|---|
| Analog 1 | -H | 34 |
| Analog 2 | 4-Me | 18 |
| Analog 3 | 4-Cl | 7.0 |
| Analog 4 | 4-CF₃ | 5.4 |
The data indicates a clear trend where potency increases with the lipophilicity and electron-withdrawing nature of the 4-position substituent (H < Me < Cl < CF₃). acs.org Furthermore, studies on related spiro-β-lactams developed as cholesterol absorption inhibitors have shown that specific substitutions, such as a 4-chlorophenyl group, are critical for potent biological activity. lookchem.com The presence of a halogen atom can influence binding through various interactions, including halogen bonding, and can also impact metabolic stability and pharmacokinetic properties. The existence of compounds like 3-(4-bromophenyl)-2-phenylamino-2-azaspiro[3.4]octan-1-one in chemical libraries underscores the continued interest in exploring halogenated phenyl analogs of this scaffold. ontosight.ai
Influence of Spiro Ring Modifications on Conformational Preferences and Biological Profiles
The spirocyclic core itself provides a rigid framework that orients substituents in a defined three-dimensional space. researchgate.net Altering the size of the rings within this spiro system can significantly impact the molecule's conformation and, consequently, its biological activity.
Structure-guided design of inhibitors for targets like the SARS-CoV-2 3C-like protease (3CLpro) has utilized various azaspirocycles, including 2-azaspiro[3.4]-, 6-azaspiro[3.4]-, 2-azaspiro[3.3]-, and 6-azaspiro[3.5]-derivatives. nih.gov This research revealed that the size of the nitrogen-containing heterocycle influences the degree of disorder in the bound state. Inhibitors with larger, six-membered rings (azaspiro[3.5]) tended to adopt more well-defined conformations within the active site compared to those with smaller, four-membered rings (azaspiro[3.3]), which showed a higher degree of disorder. nih.gov This suggests that the larger ring system may provide a better fit or more optimal interactions, leading to a more stable binding mode. The conformational restriction imposed by the spirocyclic nature is a key advantage, as it reduces the entropic penalty upon binding to a biological target. uc.pt
Stereochemical Influence on Biological Activity and Receptor Binding
Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound. The spatial arrangement of the phenyl group relative to the spiro-fused ring system can dramatically affect receptor binding and efficacy.
Studies on 2-azaspiro[3.5]nonan-1-ones, close analogs of the title compound, have unequivocally demonstrated the importance of stereochemistry. For cholesterol absorption inhibitors based on this scaffold, a trans relationship between the C4-substituent (a 4-chlorophenyl group) and the lactam carbonyl group was found to be essential for high potency. lookchem.com This highlights a strict stereochemical requirement for the molecule to fit correctly into the binding site of its target.
This principle is further reinforced in other inhibitor classes. For example, the introduction of a single chiral methyl group in a series of USP7 inhibitors resulted in a remarkable 40-fold increase in potency for the (R)-enantiomer compared to the (S)-enantiomer. qub.ac.uk This significant difference underscores how a subtle change in the 3D arrangement of atoms can lead to optimal or, conversely, detrimental steric interactions with the target protein. qub.ac.uk The asymmetric synthesis of related scaffolds, such as 1-phenyl-2-azaspiro[3.4]octane, has been developed to access specific stereoisomers for biological evaluation, recognizing that often only one enantiomer possesses the desired activity. beilstein-journals.org
Rational Drug Design Principles for Sp³-Rich Spirocyclic Scaffolds
The this compound framework is an exemplar of an sp³-rich spirocyclic scaffold, a class of molecules that has gained significant traction in rational drug design. researchgate.neted.ac.uk The increasing focus on such scaffolds is a strategic move away from the "flatland" of traditional aromatic, sp²-heavy compound libraries. researchgate.net
The key principles driving the use of these scaffolds in drug discovery include:
Three-Dimensionality and Structural Novelty : Spirocycles possess an inherent and rigid three-dimensionality that allows for the exploration of previously inaccessible chemical space. researchgate.netnih.gov This enables the design of molecules that can make more specific and complex interactions with the intricate surfaces of protein targets.
Conformational Rigidity : The fused ring system restricts the number of available conformations. This pre-organization of the molecule into a more bioactive conformation can lead to higher binding affinity, as less conformational entropy is lost upon binding to the target. uc.pt
Improved Physicochemical Properties : The introduction of sp³-rich centers often leads to improved drug-like properties, such as increased solubility and better metabolic stability, compared to their flat aromatic counterparts. researchgate.net
Vectorial Diversity : The rigid spirocyclic core acts as a stable platform from which substituent vectors can be projected in well-defined directions. This allows medicinal chemists to systematically probe the binding pocket of a target protein to optimize interactions. nih.gov
The structure-guided design of SARS-CoV-2 3CLpro inhibitors, where different azaspirocycles were used to orient functional groups, is a testament to the power of this approach. nih.gov By leveraging the unique geometry of spirocyclic scaffolds, researchers can fine-tune molecular properties to achieve potent and selective biological activity.
Derivatization and Chemical Modification Strategies for 3 Phenyl 2 Azaspiro 3.4 Octan 1 One
Synthesis of Substituted Analogs and Homologs
The synthesis of analogs and homologs of 3-Phenyl-2-azaspiro[3.4]octan-1-one is crucial for developing structure-activity relationships and fine-tuning molecular properties. Key synthetic strategies include the Staudinger and Reformatsky reactions, which allow for variations in substituents on both the phenyl ring and the spirocyclic core.
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for synthesizing the β-lactam ring. rsc.orgclockss.orgrsc.orgresearchgate.netcdnsciencepub.com For instance, substituted analogs can be prepared by reacting imines derived from various aromatic aldehydes with ketenes generated from the corresponding acyl chlorides. This allows for the introduction of a wide range of functional groups onto the phenyl ring at the C3 position. An efficient synthesis of tetrahydrofuran-derived spiro-β-lactams has been achieved using this ketene-imine cycloaddition approach. rsc.orgnih.gov
Homologs, such as 2-azaspiro[3.5]nonan-1-ones, can be synthesized by employing cycloalkanecarboxylates with different ring sizes. beilstein-journals.orglookchem.com For example, a three-step procedure involving the diastereoselective addition of an ethyl cycloalkanecarboxylate anion to a chiral imine, followed by ester reduction and intramolecular nucleophilic substitution, has been successfully applied to the synthesis of 1-phenyl-2-azaspiro[3.4]octane, the reduced form of the target lactam. beilstein-journals.org
An iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with 3-methylene-β-lactams represents a modern approach to creating polyfunctionalized 5-(arylamino)-2-azaspiro[3.4]octan-1-one derivatives. acs.org This method tolerates various substituents on the N-aryl group, providing access to a library of analogs with good yields and diastereoselectivity. acs.org
Table 1: Examples of Synthetic Analogs and Homologs
| Compound Name | Synthetic Method | Key Reactants | Reference(s) |
|---|---|---|---|
| 3-Benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one | Staudinger Reaction | Tetrahydrofuran-3-carboxylic acid, 1-(2E)-2-[(4-bromophenyl)imino]-1,2-diphenylethanone | jchr.orgresearchgate.netresearchgate.net |
| 1-Phenyl-2-azaspiro[3.4]octane | Multi-step (Addition, Reduction, Cyclization) | Ethyl cyclopentanecarboxylate, Chiral N-tert-butanesulfinyl aldimine | beilstein-journals.org |
| 5-(Phenylamino)-2-azaspiro[3.4]octan-1-one | Iron(II)-catalyzed radical [3+2] cyclization | N-aryl cyclopropylamine (B47189), 3-methylene-β-lactam | acs.org |
Incorporation into Biologically Active Scaffolds
The this compound motif is a privileged structure that can be incorporated into larger, more complex molecules to impart specific biological activities. Its rigid spirocyclic framework is valuable for designing enzyme inhibitors and other therapeutic agents.
A notable example is the synthesis of 3-benzoyl-2-(4-bromophenyl)-3-phenyl-6-oxa-2-azaspiro[3.4]octan-1-one, created via a Staudinger [2+2] cycloaddition using tetrahydrofuran-3-carboxylic acid and a corresponding imine. jchr.orgresearchgate.netresearchgate.net The β-lactam ring is known for its role in antibacterial compounds, and spiro-β-lactams have shown potential as cholesterol absorption inhibitors and antiviral agents. clockss.orgnih.gov The synthesis of spiro-β-lactam derivatives of androgens has also been explored, indicating the versatility of this scaffold in creating hormonally active compounds. sci-hub.se
The development of spirocyclic analogs of established drugs is a common strategy in medicinal chemistry to improve properties like metabolic stability and to explore new intellectual property space. whiterose.ac.uk The 2-azaspiro[3.4]octane framework, for instance, has been investigated as a surrogate for piperazine (B1678402) and morpholine, which are common motifs in drug molecules. researchgate.net
Synthesis of Bis-spiro-β-Lactams
The synthesis of molecules containing two spiro-β-lactam units, known as bis-spiro-β-lactams, has been achieved through several key reactions. These structures are of interest for their potential in materials science and as complex ligands.
The Reformatsky reaction is a powerful method for this purpose. sci-hub.senih.govsemanticscholar.orgtheaic.orgresearchgate.net Specifically, the interaction of Reformatsky reagents, prepared from methyl 1-bromocyclopentane-1-carboxylate and zinc, with N,N′-bis(arylmethylidene)benzidines leads to the formation of 2,2′-([1,1′-biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.4]octan-1-one) derivatives. semanticscholar.orgresearchgate.net The reaction proceeds through nucleophilic addition to the C=N groups of the bis-imine, followed by intramolecular cyclization to form the two β-lactam rings. nih.govsemanticscholar.orgresearchgate.net Yields for these syntheses are generally good, ranging from 59% to 84%. sci-hub.sesemanticscholar.org
The Staudinger reaction can also be adapted to produce bis-spiro-β-lactams. sci-hub.semdpi.com By using a diimine and reacting it with a suitable ketene precursor, such as chloroacetyl chloride, it is possible to construct two spiro-β-lactam rings on a single molecular scaffold. sci-hub.se This has been demonstrated in the synthesis of bis-spiro-β-lactams containing two oxindole (B195798) moieties. sci-hub.se
Table 2: Examples of Bis-spiro-β-Lactam Synthesis
| Compound Name | Synthetic Method | Key Reactants | Yield | Reference(s) |
|---|---|---|---|---|
| 2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(this compound) | Reformatsky Reaction | Methyl 1-bromocyclopentane-1-carboxylate, N,N'-bis(phenylmethylidene)benzidine, Zinc | 75% | semanticscholar.org |
| 2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one) | Reformatsky Reaction | Methyl 1-bromocyclopentane-1-carboxylate, N,N'-bis((4-methoxyphenyl)methylidene)benzidine, Zinc | 59% | semanticscholar.org |
Functionalization for Conjugation and Probe Development
Functionalizing the this compound core is essential for its use in chemical biology, particularly for creating molecular probes or for conjugation to biomolecules. This typically involves introducing reactive functional groups onto the scaffold that can participate in bioconjugation reactions.
While direct examples for this compound are not extensively documented in the provided context, general strategies for spiro-β-lactams can be inferred. A key approach involves synthesizing analogs that bear a functional handle, such as an alkyne, azide, or carboxylic acid, which can be used for click chemistry or amide bond formation.
One relevant example is the synthesis of a spiro-β-lactam functionalized Fe3O4@SiO2 nanoparticle. sci-hub.se This demonstrates how the β-lactam scaffold can be attached to a larger entity, in this case, a nanoparticle, to create a hybrid material that could serve as a probe for imaging or as a targeted delivery system. The synthesis would involve modifying the spiro-β-lactam with a group capable of covalently bonding to the silica-coated nanoparticle surface.
Development of Spiro-β-Lactam-Containing Macromolecules or Hybrid Structures
The incorporation of this compound units into macromolecules or complex hybrid structures opens avenues for creating novel polymers and materials with unique properties.
A powerful technique for creating such macromolecules is Ring-Closing Metathesis (RCM). nih.govacs.orgnih.govacs.orgfigshare.comresearchgate.netacs.org This strategy involves synthesizing a bis-spiro-β-lactam precursor that contains two terminal alkene groups. The Staudinger [2+2] ketene-imine cycloaddition is first used to create acyclic diene isomers of bis(4-spiro-fused-β-lactams). nih.govacs.orgnih.gov These dienes are then subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, to form large macrocycles. nih.govacs.org This sequential approach has been successfully used to create a family of bis(4-spiro-fused-β-lactam)-based unsaturated macrocycles and azacrown ethers. nih.govacs.orgacs.org The size and nature of the linker connecting the two β-lactam units can be varied to control the size and properties of the resulting macrocycle. nih.gov
Applications in Advanced Organic Synthesis and Chemical Biology Research
3-Phenyl-2-azaspiro[3.4]octan-1-one as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of this compound makes it a significant chiral building block in the asymmetric synthesis of complex molecules. Its well-defined stereochemistry can be transferred to new products, enabling the synthesis of enantiomerically pure compounds. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for the diastereoselective synthesis of spiro-β-lactams like this compound. researchgate.net The stereochemical outcome of this reaction can be controlled, leading to highly constrained polycyclic spiro-β-lactams. researchgate.net
Furthermore, the chirospecific synthesis of spirocyclic β-lactams, starting from natural sources like proline, has been described, highlighting the utility of these compounds as potent type II β-turn inducing peptide mimetics. acs.org This underscores the importance of the spiro-β-lactam scaffold in creating molecules that can mimic the secondary structures of peptides, a crucial aspect in the design of therapeutic agents. The ability to control the stereochemistry at the spirocyclic center is paramount in these applications. For instance, methods for the asymmetric synthesis of related 2-azaspiro[3.5]nonan-1-ones have been developed to control the stereochemistry of substituents on the cyclohexane (B81311) ring. lookchem.com
Utilization as a Scaffold for Library Design in Medicinal Chemistry
The this compound core serves as a privileged scaffold in medicinal chemistry for the design and synthesis of compound libraries. Spirocyclic scaffolds are increasingly favored in drug discovery due to their inherent three-dimensionality, which allows for a better exploration of chemical space compared to flat aromatic structures. researchgate.netbldpharm.com This three-dimensional character can lead to improved physicochemical properties and metabolic stability. bldpharm.com
The azaspiro[3.4]octane framework is considered a multifunctional module in drug discovery, providing a rigid core from which substituents can be projected in well-defined vectors. lookchem.comsigmaaldrich.com This allows for the systematic modification of the molecule to optimize its interaction with biological targets. For example, the 2,6-diazaspiro[3.4]octane scaffold has been successfully employed to identify lead compounds with potent antibacterial activity. mdpi.com The introduction of spirocycles can also improve selectivity and reduce off-target effects. bldpharm.com
Table 1: Advantages of Spirocyclic Scaffolds in Medicinal Chemistry
| Feature | Description | Reference |
| Three-Dimensionality | Provides access to a wider chemical space, leading to novel molecular shapes. | researchgate.netbldpharm.com |
| Improved Physicochemical Properties | Can enhance solubility, logP, and metabolic stability. | bldpharm.com |
| Rigid Core | Allows for the precise positioning of functional groups for optimal target binding. | lookchem.comsigmaaldrich.com |
| Increased Fsp³ Character | A higher fraction of sp³ hybridized carbons is associated with a greater likelihood of clinical success. | bldpharm.com |
| Novelty | Offers new and diverse molecular architectures for intellectual property generation. | researchgate.net |
Development of Chemical Probes for Biological Target Identification
While specific examples for this compound are not extensively documented, the broader class of β-lactams is widely utilized in the development of chemical probes for identifying and studying biological targets. nih.govnih.govbiorxiv.orgmdpi.com These probes are invaluable tools in chemical biology for understanding disease mechanisms and identifying new drug targets.
The reactivity of the β-lactam ring allows for its use as a warhead to covalently label enzymes, such as penicillin-binding proteins (PBPs) and other serine hydrolases. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the β-lactam scaffold, researchers can visualize and isolate the protein targets. nih.govbiorxiv.org The development of fluorescent β-lactam probes has enabled the profiling of enzyme activity in complex biological samples, such as bacterial lysates. nih.govbiorxiv.org The modular nature of the azaspiro[3.4]octan-1-one scaffold would allow for the facile incorporation of such reporter groups, making it a promising candidate for the design of novel chemical probes.
Synthesis of Precursors for α,α-Disubstituted β-Amino Acids
The this compound ring system is a valuable precursor for the synthesis of α,α-disubstituted β-amino acids. These non-natural amino acids are of significant interest in the development of peptidomimetics with enhanced stability and conformational rigidity. The general strategy involves the nucleophilic ring-opening of the β-lactam at the amide bond. nih.govresearchgate.net
This approach allows for the stereocontrolled introduction of two substituents at the α-position of the resulting β-amino acid. The spirocyclic nature of the starting material provides a conformational constraint that can influence the stereochemical outcome of the ring-opening reaction and subsequent modifications. The synthesis of such conformationally constrained β-amino acids has been shown to lead to the corresponding α,α-disubstituted-β-lactams upon cyclization. unirioja.es
Table 2: General Strategy for α,α-Disubstituted β-Amino Acid Synthesis
| Step | Description | Key Intermediates/Products | Reference |
| 1. Synthesis of Spiro-β-lactam | Construction of the this compound scaffold. | This compound | researchgate.net |
| 2. Ring Opening | Nucleophilic attack on the carbonyl of the β-lactam ring. | α,α-disubstituted β-amino acid derivative | nih.govresearchgate.net |
| 3. Deprotection | Removal of protecting groups to yield the free amino acid. | α,α-disubstituted β-amino acid | csic.es |
Contributions to the Synthesis of Natural Products and Their Analogs
The azaspirocyclic core is a recurring motif in a number of natural products and bioactive molecules. researchgate.netbohrium.com The synthesis of such complex natural products often relies on the use of versatile building blocks that can introduce key structural features in a controlled manner. While direct applications of this compound in the total synthesis of specific natural products are not widely reported, its potential as a precursor is evident.
The rigid spirocyclic framework can be used to construct the core of more complex polycyclic systems. For example, spiro-γ-lactams, which are structurally related to the β-lactam , are found in various bioactive natural products. researchgate.net Synthetic strategies developed for the construction of azaspiro[3.4]octane systems can be adapted for the synthesis of natural product analogs, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. The ability to generate stereochemically defined spirocycles is crucial in this context, as the biological activity of natural products is often highly dependent on their absolute configuration.
Future Directions and Research Challenges for 3 Phenyl 2 Azaspiro 3.4 Octan 1 One Chemistry
Development of More Sustainable and Greener Synthetic Routes
A primary challenge in contemporary organic synthesis is the development of environmentally benign and economically viable synthetic pathways. For azaspiro[3.4]octanones, future research will increasingly focus on "green chemistry" principles. This involves designing step-economic and scalable routes that utilize readily available starting materials and minimize the need for extensive chromatographic purifications. nih.govrsc.orgresearchgate.net Strategies such as annulation of cyclopentane (B165970) or four-membered rings using conventional chemical transformations are being explored to improve efficiency. rsc.org
A significant leap forward will involve the integration of computational tools to design sustainable synthetic routes from the ground up. theprj.org Researchers are developing hybrid frameworks combining machine learning (ML) and quantum mechanical methods to predict reaction efficiency and quantify sustainability metrics like atom economy and E-factor. theprj.org This computational approach can establish robust strategies for sustainable reaction design by bridging data-driven prediction with quantum-chemical validation, thereby reducing experimental trial-and-error and minimizing environmental impact. theprj.org
Exploration of Novel Reactivity and Transformations
The 2-azaspiro[3.4]octan-1-one core is not merely a final structure but also a versatile building block for synthesizing more complex spirocyclic compounds. Future research will delve into uncovering novel reactivity and transformations of this scaffold. Beyond standard reactions like oxidation, reduction, and substitution, chemists are exploring more sophisticated transition-metal-catalyzed processes. acs.org These include reactions like hydroamination and direct C(sp³)–H functionalization, which offer powerful and atom-economical methods for introducing new functional groups. acs.org
Furthermore, the development of innovative synthetic methodologies, such as direct imine acylation, C-H insertion/olefination protocols, and dearomatizing spiroannulation reactions, will be crucial. york.ac.uk These advanced transformations can rapidly build molecular complexity and provide access to a diverse range of spirocyclic derivatives that are currently inaccessible.
Advancements in Stereocontrol for Complex Azaspiro[3.4]octanone Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving precise control over the three-dimensional arrangement of atoms during the synthesis of complex azaspiro[3.4]octanone derivatives is a critical research area. A variety of stereoselective synthesis strategies are being pursued. beilstein-journals.orgnih.gov
One successful approach involves the use of chiral N-tert-butanesulfinyl imines, which allows for highly diastereoselective additions of nucleophiles. beilstein-journals.org This method has been successfully applied to the synthesis of compounds such as 1-phenyl-2-azaspiro[3.4]octane. beilstein-journals.org Other promising techniques include the use of chiral phase-transfer catalysts and the development of synergistic catalytic systems, for instance, combining a chiral secondary amine with a palladium(0) catalyst for cascade reactions that yield spirocycles with high diastereo- and enantioselectivity. beilstein-journals.orgacs.org Exploiting the inherent stereochemical preferences of intermediates, such as the tendency for C-4 substituted 2-azetidinone enolates to yield trans-diastereomers, is another key strategy for achieving diastereomeric control.
Deeper Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and optimization of novel spirocycles. arxiv.org Structure-based drug design, for example, has been instrumental in creating potent spiro-oxindole inhibitors of the MDM2–p53 protein-protein interaction. acs.org Computational modeling can elucidate reaction mechanisms, such as the reversible ring-opening-cyclization observed in some spiro-oxindoles, enabling the design of more chemically stable and potent analogs. acs.org
Future efforts will focus on a deeper integration where computational tools not only predict the properties of target molecules but also guide their synthesis. theprj.org By using a combination of machine learning and quantum mechanics, researchers can predict reaction outcomes, optimize conditions, and even design entirely new synthetic pathways with enhanced efficiency and sustainability, accelerating the development of new materials and therapeutic agents. theprj.orgarxiv.org
Elucidation of Additional Biological Targets and Mechanisms of Action for Spiro[3.4]octanone Scaffolds
The rigid, three-dimensional geometry of spiro[3.4]octanone scaffolds makes them particularly attractive for targeting challenging biological macromolecules, such as protein-protein interfaces. While preliminary studies have suggested potential antimicrobial and anticancer activities for some spirocyclic compounds, the specific biological targets and mechanisms of action for most azaspiro[3.4]octanone derivatives remain largely uninvestigated.
A major research challenge is to move beyond preliminary screening and identify the precise molecular targets with which these compounds interact. This will involve a combination of biochemical assays, proteomics, and structural biology to understand how the unique spirocyclic structure enhances binding affinity and modulates biological pathways. The discovery that spiro-oxindoles can potently inhibit the MDM2-p53 interaction serves as a powerful example of how these scaffolds can be tailored to hit specific, high-value therapeutic targets. acs.org Future work will aim to identify new targets and elucidate the detailed mechanisms, paving the way for novel therapeutic applications.
Expansion of Spiro[3.4]octanone Diversity for New Therapeutic Areas
The azaspiro[3.4]octane framework is considered a multifunctional module for drug discovery, capable of serving as a core scaffold for building diverse chemical libraries. nih.govresearchgate.netnih.govnih.gov A key future direction is the systematic expansion of the chemical space around this core structure. spirochem.com By creating libraries of spiro[3.4]octanone derivatives with varied substituents and stereochemistries, researchers can screen for activity against a wide array of biological targets. spirochem.comnih.gov
This expansion of structural diversity is crucial for exploring new therapeutic areas. For instance, different derivatives of spirocyclic scaffolds are already being investigated as NK-1 receptor antagonists and M4 receptor agonists, highlighting the versatility of the core structure. nih.govwipo.int By combining innovative synthesis with high-throughput screening and computational design, the scientific community can unlock the full potential of spiro[3.4]octanone diversity for developing next-generation therapeutics for a broad range of diseases.
Q & A
Q. What are the most efficient synthetic routes for preparing 3-Phenyl-2-azaspiro[3.4]octan-1-one, and what key intermediates are involved?
Methodological Answer:
- The compound can be synthesized via [3+2] cycloaddition reactions or diazo-based strategies. For example, 3-diazochroman-4-one intermediates have been used to construct structurally related 6-oxa-spiro[3.4]octan-1-one derivatives through alkene cyclization .
- Key intermediates include β-lactam precursors and diazo compounds, with careful optimization of reaction conditions (e.g., temperature, catalyst loading) to avoid side reactions like premature ring-opening .
Q. How can the stereochemical configuration of this compound be reliably determined?
Methodological Answer:
- X-ray crystallography using programs like SHELXL is the gold standard for resolving spiro compound stereochemistry. Proper refinement protocols (e.g., Flack parameter analysis) should be applied to avoid false chirality assignments .
- Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and polarimetry for enantiomeric excess determination .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches of this compound?
Methodological Answer:
- High-resolution LC-MS and HPLC (e.g., using Chromolith or Purospher® columns) are critical for identifying trace impurities. Method validation should follow pharmacopeial guidelines (e.g., USP standards) with acceptance criteria for unspecified impurities ≤0.10% .
- Structural elucidation of byproducts can be achieved via tandem MS/MS and comparison with reference standards .
Advanced Research Questions
Q. How does the spiro architecture influence the reactivity of the β-lactam ring in this compound compared to non-spiro analogs?
Methodological Answer:
- The spiro structure imposes steric constraints that stabilize the β-lactam ring against hydrolysis. Studies on analogous 7-thia-2,5-diazaspiro compounds show reduced reactivity under acidic/basic conditions compared to linear β-lactams. Reactivity can be modulated by substituents (e.g., sulfonyl groups) .
- Computational modeling (DFT) of ring strain and electron density distribution provides mechanistic insights into regioselective ring-opening pathways .
Q. What strategies resolve contradictions in stereochemical assignments or reactivity data between studies?
Methodological Answer:
- For crystallographic data, compare multiple refinement parameters (e.g., Flack’s x vs. Rogers’ η) to avoid overinterpretation of near-centrosymmetric structures .
- Reproduce experiments under standardized conditions (e.g., pH, solvent) and validate via cross-lab collaborations. Statistical tools like Bland-Altman plots can quantify inter-study variability .
Q. How can the compound’s pharmacokinetic properties be optimized without altering its core spiro scaffold?
Methodological Answer:
- Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions to enhance solubility. Structure-activity relationship (SAR) studies using in vitro assays (e.g., Caco-2 permeability) guide modifications .
- Prodrug approaches (e.g., esterification of carbonyl groups) can improve bioavailability while retaining spiro ring integrity .
Q. What experimental evidence supports the influence of N-substituents on the compound’s biological activity?
Methodological Answer:
- Comparative studies on analogs with varying N-substituents (e.g., benzoyl vs. sulfonyl groups) reveal that electron-withdrawing groups enhance stability against enzymatic degradation. Bioassays (e.g., enzyme inhibition IC50) quantify potency changes .
- Molecular docking simulations identify substituent interactions with target binding pockets .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
Q. What steps ensure robust interpretation of pharmacological data when conflicting results arise from different cell models?
Methodological Answer:
- Standardize assay conditions (e.g., cell line provenance, passage number) and include positive/negative controls. Cross-validate findings using orthogonal methods (e.g., in vivo models vs. in vitro assays) .
- Apply meta-analysis frameworks to reconcile contradictions, weighting studies by methodological rigor .
Tables for Key Data
| Synthetic Method | Yield Range (%) | Key Intermediate | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | 45-68 | 3-Diazochroman-4-one | |
| β-Lactam Ring Functionalization | 52-75 | N-Sulfonyl derivatives |
| Analytical Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| HR-LC-MS | Impurity profiling | 0.01% (w/w) | |
| X-ray Diffraction | Stereochemical resolution | N/A (atomic scale) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
